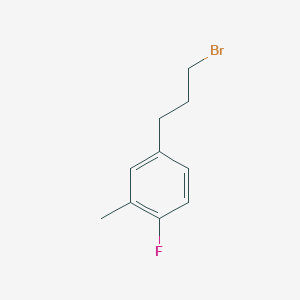
5-(3-Bromopropyl)-2-fluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromopropyl)-2-fluorotoluene is an organic compound characterized by a benzene ring substituted with a bromopropyl group, a fluorine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-2-fluorotoluene typically involves the bromination of 4-fluoro-3-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromopropyl)-2-fluorotoluene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: The major product is 4-fluoro-3-methylbenzoic acid.
Reduction: The major product is 1-(3-Propyl)-4-fluoro-3-methylbenzene.
Aplicaciones Científicas De Investigación
5-(3-Bromopropyl)-2-fluorotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromopropyl)-2-fluorotoluene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The fluorine and methyl groups influence the compound’s reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromopropyl)-4-chloro-3-methylbenzene
- 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene
- 1-(3-Bromopropyl)-4-fluoro-3-ethylbenzene
Uniqueness
5-(3-Bromopropyl)-2-fluorotoluene is unique due to the presence of both a fluorine atom and a bromopropyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific electronic effects due to the fluorine atom. These properties make it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H12BrF |
|---|---|
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-7-9(3-2-6-11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
GKJMTSWQEMGGLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CCCBr)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8570045.png)

![1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B8570059.png)



![4,7-difluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B8570099.png)


![4-[(4,5-Diamino-4H-1,2,4-triazol-3-yl)methyl]phenol](/img/structure/B8570119.png)

![6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine](/img/structure/B8570131.png)
![8-Morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8570137.png)

